2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5OS2 and its molecular weight is 435.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.11875266 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives exhibit a series of pharmacological activities such as antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, antidepressant, etc . Therefore, the targets could be a wide range of enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that the compound has been tested to possess 15-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay . This suggests that the compound may interact with its targets by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress.
Biochemical Pathways
The compound likely affects the biochemical pathways related to oxidative stress. Oxidative stress is caused by an imbalance between the production and accumulation of ROS in cells and tissues and the ability of a biological system to detoxify these reactive products . By acting as an antioxidant, the compound could help restore this balance, thereby affecting the downstream effects associated with oxidative stress, such as cell and tissue damage .
Pharmacokinetics
It’s known that the compound is a derivative of 1,2,4-triazole , which is a heterocyclic compound known for its good bioavailability and ability to penetrate biological membranes. Therefore, it’s reasonable to assume that the compound may have similar properties.
Result of Action
The compound’s antioxidant action could result in the reduction of oxidative stress in cells and tissues . This could potentially lead to a decrease in cell and tissue damage, and therefore, could have therapeutic effects in diseases where oxidative stress plays a key role, such as diabetes, cancer, cardiovascular and neurodegenerative diseases, and different digestive disorders .
Action Environment
Environmental factors such as pollutants, ionizing radiation, and heavy metals can contribute to a significant increase in ROS production, therefore causing the imbalance that leads to oxidative stress . The compound’s antioxidant action could potentially be influenced by these environmental factors.
Properties
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS2/c1-3-27-20(17-7-5-4-6-8-17)25-26-22(27)30-14-19(28)24-21-23-18(13-29-21)16-11-9-15(2)10-12-16/h4-13H,3,14H2,1-2H3,(H,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFVXGVAURQZFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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